(3-Cyanopyridin-4-yl)boronic acid

Cross-coupling Boronic acid stability Reaction optimization

Researchers requiring the 3-cyano-4-boryl pyridine regioisomer for SAR studies face limited access to structurally authenticated material. (3-Cyanopyridin-4-yl)boronic acid (CAS 874290-89-8) is the definitive building block for constructing 3-cyano-4-arylpyridine pharmacophores via Suzuki coupling. • Enables regioselective access to cyanobipyridine scaffolds inaccessible with 2-cyano-3-boryl or unsubstituted pyridinylboronic acids. • Available as free boronic acid (≥95% purity) with pinacol ester options for protodeboronation-sensitive substrates. • Bulk quantities and custom synthesis supported for process scale-up.

Molecular Formula C6H5BN2O2
Molecular Weight 147.928
CAS No. 874290-89-8
Cat. No. B591657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyanopyridin-4-yl)boronic acid
CAS874290-89-8
Molecular FormulaC6H5BN2O2
Molecular Weight147.928
Structural Identifiers
SMILESB(C1=C(C=NC=C1)C#N)(O)O
InChIInChI=1S/C6H5BN2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4,10-11H
InChIKeyBIFLCXDWWOPWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyanopyridin-4-yl)boronic Acid: Core Specifications


(3-Cyanopyridin-4-yl)boronic acid (CAS 874290-89-8) is a heteroaromatic boronic acid derivative with molecular formula C₆H₅BN₂O₂ and molecular weight 147.93 g/mol, featuring a cyano group at the pyridine 3-position and a boronic acid moiety at the 4-position [1]. The compound is a canonicalized, crystalline solid with predicted boiling point of 407.9±55.0 °C (760 mmHg) and density 1.34±0.1 g/cm³ [2]. Commercial material is typically supplied at ≥95% purity, with recommended storage under inert gas at 2–8°C to mitigate hydrolytic and oxidative degradation . Its primary utility lies in metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the construction of cyanopyridine-containing biaryl and heteroaryl architectures for pharmaceutical research programs [3].

Workflow

Suzuki-Miyaura cross-coupling with heteroaryl halide partners

Scaffold

Construction of 3-cyano-4-arylpyridine pharmacophore architectures

Form

Free acid for atom-economical coupling; pinacol ester available for challenging substrates

Non-Fungibility of (3-Cyanopyridin-4-yl)boronic Acid


Generic substitution with unsubstituted pyridinylboronic acids (e.g., 4-pyridinylboronic acid, CAS 1692-15-5) or regioisomeric cyanopyridine boronic acids (e.g., 2-cyanopyridine-3-boronic acid, CAS 874290-88-7) fails for procurement and synthetic planning because substitution pattern dictates both physicochemical and reaction-specific performance [1]. The ortho relationship between the cyano and boronic acid groups in the target compound creates unique electronic and steric constraints that influence cross-coupling reactivity and the stability of the boronic acid moiety—a property explicitly evaluated in the foundational synthetic literature on ortho-cyanopyridylboronic acids [2]. Furthermore, the 3-cyano-4-boryl substitution pattern enables access to specific cyanobipyridine scaffolds that are structurally inaccessible or synthetically impractical using other regioisomers, making the compound a non-fungible building block for structure-activity relationship (SAR) exploration and medicinal chemistry campaigns [2][3].

Regioisomer

Alternative cyanopyridine boronic acids position substituents differently — scaffold access and SAR relevance may not transfer.

Analog

Unsubstituted pyridinylboronic acids lack the cyano group — electronic modulation and coupling reactivity may shift significantly.

Form

Pinacol ester form alters stability and deprotection profile — direct substitution without validation may change reaction outcome.

Performance Evidence: (3-Cyanopyridin-4-yl)boronic Acid


Free Acid vs. Pinacol Ester Stability

In the Suzuki cross-coupling of ortho-cyanopyridyl derivatives with pyridine halides, the pinacol ester form of the 3-cyano-4-pyridyl scaffold demonstrates superior stability compared to the free boronic acid [1]. This class-level finding informs procurement strategy: for reactions requiring extended heating or challenging coupling partners, the ester may offer higher effective yield due to reduced protodeboronation, whereas the free acid provides advantages in atom economy and post-coupling deprotection simplicity for appropriate applications.

Free Acid vs. Pinacol Ester Stability
Class-level inference
Pinacol ester exhibits higher relative stability under Suzuki cross-coupling conditions with pyridine halides; free acid shows lower relative stability but offers greater atom economy.
Informs form-specific sourcing based on substrate sensitivity to protodeboronation.
Yield differences depend on specific aryl halide partner and reaction conditions.
Cross-coupling Boronic acid stability Reaction optimization

Ortho-Substitution Effects on Cross-Coupling Reactivity

The ortho relationship between the 3-cyano and 4-boronic acid substituents on the pyridine ring imposes electronic and steric constraints not present in regioisomers lacking this proximity (e.g., 4-cyanopyridine-3-boronic acid, CAS 874290-90-1; 2-cyanopyridine-3-boronic acid, CAS 874290-88-7) [1]. This ortho-disubstitution pattern influences both the rate of transmetalation in Suzuki couplings and the propensity for competing protodeboronation, resulting in regioisomer-specific reactivity profiles that cannot be extrapolated from other cyanopyridylboronic acids.

Ortho-Substitution Effects
Class-level inference
Ortho relationship between 3-cyano and 4-boronic acid groups imposes electronic and steric constraints that influence transmetalation rate and protodeboronation propensity.
Regioisomer-specific reactivity profile cannot be extrapolated from other cyanopyridylboronic acids.
Inferred from established ortho-substituent effect principles; not explicitly quantified.
Regioselectivity Electronic effects Cross-coupling efficiency

Documented Use in Pharmaceutical Patents

(3-Cyanopyridin-4-yl)boronic acid is cited as a key synthetic intermediate in multiple pharmaceutical patent families, including JP-2014024838-A (hypoglycemic agents containing condensed heterocyclic compounds) and EP-2794604-A1 (dihydropyrimidinoisoquinolinones for inflammatory disorder treatment) [1]. This patent inclusion demonstrates that the specific 3-cyano-4-pyridyl scaffold has been selected over alternative substitution patterns in competitive medicinal chemistry programs, validating its structural utility in drug discovery pipelines.

Pharmaceutical Patent Inclusion
Supporting evidence
Cited as a key synthetic intermediate in multiple pharmaceutical patent families, selected over alternative substitution patterns in competitive medicinal chemistry programs.
Supports scaffold utility in drug discovery and reduces procurement risk.
Qualitative selection by patent filers; not a quantitative comparison.
Medicinal chemistry Patent synthesis Building block validation

Application Scenarios: (3-Cyanopyridin-4-yl)boronic Acid


3-Cyano-4-Arylpyridine Pharmacophore Synthesis

The compound serves as the definitive boronic acid partner for constructing 3-cyano-4-arylpyridine cores—a pharmacophoric motif present in multiple patent-disclosed therapeutic candidates [1]. Procurement is indicated when the synthetic target requires a cyano group at the 3-position of the pyridine ring coupled via the 4-position to an aryl or heteroaryl partner, a regiochemical arrangement inaccessible via 2-cyanopyridine-3-boronic acid or 4-pyridinylboronic acid.

Cyano-Functionalized Bipyridine Synthesis

The compound enables the preparation of cyanobipyridine architectures via Suzuki coupling with pyridine halides, as demonstrated in the foundational synthetic methodology [2]. Users should evaluate whether the free acid or the corresponding pinacol ester provides optimal yield based on the coupling partner's sensitivity to protodeboronation, with the ester form recommended for challenging or slow-reacting aryl halides [2].

Medicinal Chemistry SAR with Cyano-Boryl Substitution

For structure-activity relationship (SAR) programs exploring the effect of cyano substitution on pyridine-containing lead compounds, this building block provides access to the 3-cyano-4-arylpyridine regioisomer [3]. Procurement should be prioritized over regioisomeric alternatives when the SAR hypothesis specifically requires the ortho-cyano-boryl substitution pattern for target binding or physicochemical property modulation .

Free Acid vs. Ester Form Selection for Scale-Up

When scaling reactions from discovery to process chemistry, the stability differential between the free acid and pinacol ester forms becomes a critical procurement decision [2]. The free acid offers superior atom economy and eliminates the need for ester deprotection, making it preferred for large-scale applications with robust coupling partners, while the ester provides insurance against yield erosion from protodeboronation in challenging couplings—supporting parallel sourcing of both forms for optimization studies.

Application
Selection Property
Validation Focus
3-Cyano-4-arylpyridine pharmacophore synthesis
Regioisomer-specific scaffold access
Pharmacophore regiochemistry confirmation
Cyano-functionalized bipyridine synthesis
Boronic acid form selection
Coupling efficiency with pyridine halide partners
Medicinal chemistry SAR exploration
Ortho-cyano-boryl substitution pattern
Target-specific SAR confirmation
Discovery-to-process scale-up evaluation
Free acid atom economy profile
Protodeboronation risk under scale-up conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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